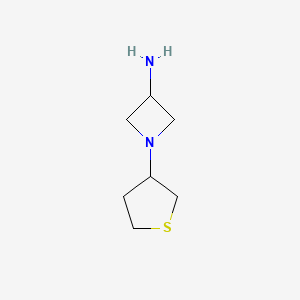

1-(Tetrahydrothiophen-3-yl)azetidin-3-amine

Descripción general

Descripción

1-(Tetrahydrothiophen-3-yl)azetidin-3-amine is a chemical compound with the molecular formula C7H14N2S and a molecular weight of 158.27 g/mol. It is used for pharmaceutical testing .

Physical and Chemical Properties Analysis

The molecular weight of this compound is 158.26 g/mol . Unfortunately, the search results do not provide further information on its physical and chemical properties.Aplicaciones Científicas De Investigación

Synthetic Routes and Biological Activities

Chemical Synthesis and Biological Functions : Tetrahydrothiophene derivatives, including those structurally related to "1-(Tetrahydrothiophen-3-yl)azetidin-3-amine," play significant roles in biological and medicinal chemistry due to their presence in a wide range of bioactive compounds. They are utilized in synthesizing essential coenzymes like biotin, which is involved in critical biological functions, and α-glucosidase inhibitors such as salacinol and kotalanol, derived from Salacia plant species. These compounds are of interest for their diverse biological activities and their use in synthesizing cyclic sulfonium salts and synthetic analogs (Benetti, De Risi, Pollini, & Zanirato, 2012).

Chiral Donor–Acceptor Azetines : The synthesis of chiral donor–acceptor azetines, closely related to azetidin-3-amines, through enantioselective [3+1]-cycloaddition has been reported. These azetines are crucial for developing amino acid derivatives, peptides, and natural product syntheses, showcasing their importance in chemical synthesis and potential pharmaceutical applications (Marichev et al., 2019).

Catalytic and Asymmetric Synthesis

Catalytic Applications : Azetidine derivatives, including this compound, are explored for their roles in catalytic asymmetric additions, demonstrating their efficacy in synthesizing enantioselective compounds. These reactions are pivotal for creating bioactive molecules with high specificity and activity (Wang et al., 2008).

Synthesis of Azetidine-3-amines : A straightforward synthesis approach for azetidine-3-amines, starting from bench-stable materials, has been developed. This method is significant for "any-stage" functionalization, including late-stage modifications of pharmacologically active compounds, which is critical for the development of new drugs and materials (Wang & Duncton, 2020).

Nitrogen-Rich Compounds for Energetic Applications

Energetic Materials : The synthesis of nitrogen-rich compounds, including imidazole, 1,2,4-triazole, and tetrazole-based molecules, demonstrates the utility of azetidine and tetrahydrothiophene derivatives in creating high-energy density materials. These compounds are potential candidates for gas generators and other energetic applications, underscoring the versatility of tetrahydrothiophene and azetidine derivatives in materials science (Srinivas, Ghule, & Muralidharan, 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

1-(thiolan-3-yl)azetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2S/c8-6-3-9(4-6)7-1-2-10-5-7/h6-7H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJWKKRYVHJHAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1N2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466541.png)

![2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466550.png)

![2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1466554.png)

![3-[2-(2,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466559.png)

![3-[(3-Aminoazetidin-1-yl)methyl]benzonitrile](/img/structure/B1466564.png)